trans-3-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid
Description
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) |
InChI Key |
HMQSSRVSBSNNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are subjected to nucleophilic addition reactions followed by cyclization. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as an important intermediate in organic synthesis, allowing chemists to explore new reaction pathways. Its cyclobutane structure, combined with hydroxy and carboxylic acid functionalities, facilitates the formation of diverse derivatives. This versatility is crucial for developing novel compounds with desired properties.
Synthetic Methods
Synthesis typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:
- Nucleophilic addition reactions.
- Use of strong acids or bases to promote cyclization.
- Purification through recrystallization or chromatography to enhance yield and purity .
Biological Research
Investigating Biological Effects
In biological studies, trans-3-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid can be used to assess the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action for similar compounds, particularly in drug development contexts.
Potential Therapeutic Applications
The compound's structural characteristics suggest potential therapeutic uses. It may act as a candidate for drug development targeting specific biological activities, such as:
- Anticoagulant properties.
- Antitumor activity.
- Effects on neurotransmitter receptors, particularly histamine receptors .
Medicinal Chemistry
Drug Development
The presence of the fluorophenyl group enhances binding affinity and selectivity towards molecular targets, making it a promising candidate for drug design. The hydroxy and carboxylic acid groups contribute to its biological activity by facilitating hydrogen bonding and other interactions with target proteins.
Case Studies
Research has indicated that compounds similar to this compound exhibit potent inhibitory effects on various enzymes, including factor Xa, which is crucial in blood coagulation pathways. Such findings support its potential role in developing anticoagulant therapies .
Industrial Applications
Material Development
In industrial chemistry, this compound can be utilized in creating new materials or as an intermediate in synthesizing other valuable chemicals. Its unique properties allow for the exploration of innovative applications in polymer science and materials engineering .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as a building block for complex molecules; versatile synthetic routes available. |
| Biological Research | Investigates effects of fluorinated compounds; potential therapeutic applications identified. |
| Medicinal Chemistry | Candidate for drug development; enhances binding affinity towards molecular targets. |
| Industrial Applications | Utilized in developing new materials; serves as an intermediate in chemical synthesis. |
Mechanism of Action
The mechanism of action of trans-3-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance its binding affinity and selectivity, leading to specific biological effects. The hydroxy and carboxylic acid groups may also play a role in its activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Cyclopropane Derivatives
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (t-DCCA): Structure: Cyclopropane ring with dichlorovinyl and dimethyl groups. Role: Major urinary metabolite of pyrethroid insecticides (e.g., permethrin, cyfluthrin), used as a biomarker for human exposure . The dichlorovinyl group enhances metabolic stability, whereas the hydroxyl group in the target compound may improve solubility.
Propionic Acid Derivatives
- 3-[(4-Fluorophenyl)-2-hydroxy-2-methyl propionic acid: Structure: Propionic acid backbone with 4-fluorophenyl and methyl groups. Role: Intermediate in synthesizing bicalutamide (an antiandrogen drug). Crystalline nature aids purification .
Benzoic Acid Derivatives
- 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid :
- Structure : Di-fluorinated benzoic acid with extended aromaticity.
- Role : Biochemical reagent with applications in organic synthesis .
- Key Differences : The aromatic system in this compound contrasts with the alicyclic cyclobutane, leading to differences in electronic properties (e.g., resonance stabilization) and solubility.
Data Table: Comparative Overview
Research Findings and Implications
- Synthetic Utility : The fluorophenyl group’s electron-withdrawing effects could enhance the acidity of the carboxylic acid, facilitating reactions in peptide coupling or esterification .
- Biomonitoring Relevance : While t-DCCA is a well-established biomarker, the target compound’s lack of chlorine substituents and distinct ring structure may limit its role in environmental exposure assessments .
Q & A
Q. 1.1. What are the recommended synthetic routes for trans-3-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclobutane ring formation followed by fluorophenyl group introduction. A common approach is the cyclization of fluorophenyl-substituted precursors using acid-catalyzed or thermal methods. For example, maleic anhydride derivatives have been used in analogous cyclobutane syntheses to stabilize strained rings . Optimization focuses on temperature control (e.g., 80–120°C to prevent decomposition) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Catalyst screening (e.g., Lewis acids) and stoichiometric ratios of fluorophenyl precursors (e.g., 4-fluorophenylboronic acid) are critical for yield improvement .
Q. 1.2. How can the cis and trans isomers of this compound be separated and characterized?
Chromatographic techniques such as preparative HPLC with chiral columns (e.g., amylose- or cellulose-based stationary phases) are effective for isomer separation . Characterization requires NMR (e.g., coupling constants in H NMR to distinguish trans [J ≈ 8–10 Hz] vs. cis [J ≈ 4–6 Hz]) and X-ray crystallography for absolute configuration confirmation. Polarimetry can also verify enantiomeric purity if chiral centers are present .
Q. 1.3. What are the key stability considerations for this compound during storage?
The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability tests in buffered solutions (pH 3–7) show degradation <5% over 30 days when stored dry. Avoid prolonged exposure to oxidizing agents, as the hydroxyl group may oxidize to a ketone .
Advanced Research Questions
Q. 2.1. How can conflicting data on metabolite detection (e.g., in biological matrices) be resolved?
Conflicting metabolite profiles (e.g., urinary vs. plasma concentrations) often arise from differences in extraction protocols or detection limits. Use isotopically labeled internal standards (e.g., C or H analogs) for LC-MS/MS quantification to improve accuracy . Validate methods using spike-recovery experiments in relevant matrices (e.g., human urine, liver microsomes) and cross-reference with high-resolution mass spectrometry (HRMS) for fragment pattern matching .
Q. 2.2. What strategies mitigate stereochemical interference in pharmacological assays?
Isomer-specific activity can be assessed using enantiomerically pure samples (separated via chiral HPLC) in receptor-binding assays. For example, trans isomers may exhibit higher binding affinity to target enzymes (e.g., cyclooxygenase analogs) due to spatial alignment of the fluorophenyl and hydroxy groups. Molecular docking simulations (e.g., AutoDock Vina) can predict steric hindrance effects and guide structural modifications .
Q. 2.3. How do solvent and pH affect the compound’s stability in aqueous solutions?
Hydrolysis studies show that the cyclobutane ring remains intact at pH 4–6, but degrades rapidly above pH 8 due to hydroxide ion attack. Aqueous stability is enhanced in aprotic solvents (e.g., acetonitrile) with 0.1% formic acid. For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration) to minimize solvent interactions .
Q. 2.4. What analytical techniques are most reliable for quantifying trace impurities?
Ultra-performance liquid chromatography (UPLC) with a C18 column and diode-array detection (DAD) at 254 nm resolves impurities ≤0.1%. For fluorinated byproducts, F NMR provides specificity, while GC-MS with derivatization (e.g., silylation) detects volatile degradation products. Method validation should include LOQ (limit of quantification) ≤10 ppm and linearity (R > 0.995) across 1–200 µg/mL .
Safety and Handling
Q. 3.1. What personal protective equipment (PPE) is required for handling this compound?
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation (R36/37/38: irritant to eyes, skin, and respiratory system). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. 3.2. Are there documented ecotoxicological risks associated with this compound?
No ecotoxicity data are available for the exact compound, but structurally similar fluorinated cyclobutanes show low bioaccumulation potential (logP ≈ 1.5–2.5). Follow institutional protocols for chemical waste disposal, including neutralization with dilute NaOH before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
